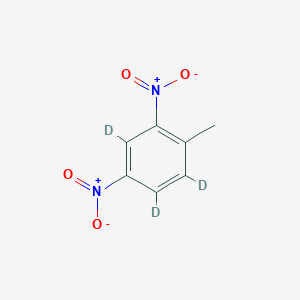

2,4-Dinitrotoluene (ring-D3)

Cat. No. B1442324

Key on ui cas rn:

93951-68-9

M. Wt: 185.15 g/mol

InChI Key: RMBFBMJGBANMMK-NRUYWUNFSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08765993B2

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.

[Compound]

Name

Au CeO2

Quantity

263.6 mg

Type

reactant

Reaction Step One

[Compound]

Name

Au (Na+)CEO2

Quantity

208.2 mg

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

Au CeO2

|

|

Quantity

|

263.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ce+3].[O-2].[O-2].[Ce+3]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC(=C1)N)C

|

Step Five

[Compound]

|

Name

|

Au (Na+)CEO2

|

|

Quantity

|

208.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 23 hrs

|

|

Duration

|

23 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08765993B2

Procedure details

The catalyst of the present example is an Au/CeO2 (263.6 mg) which is subjected to further treatment consisting of impregnation with sodium bicarbonate (3.2 mg) in order to neutralize by doping the possible acid centers of the surface of the nanocrystalline cerium oxide. The carbamoylation reaction of the 2,4-diaminotoluene is carried out as described in Example 1 but using as a catalyst Au/(Na+)CEO2 (208.2 mg) whereby after 23 hrs of reaction was obtained a mixture wherein the conversion of 2,4-dinitrotoluene was 96%, being present the 2,4-diaminotoluene and the corresponding dicarbamate with a selectivity of 37 and 63%, respectively.

[Compound]

Name

Au CeO2

Quantity

263.6 mg

Type

reactant

Reaction Step One

[Compound]

Name

Au (Na+)CEO2

Quantity

208.2 mg

Type

reactant

Reaction Step Five

Name

Identifiers

|

REACTION_CXSMILES

|

C(=O)(O)[O-:2].[Na+].[O-2:6].[Ce+3].[O-2:8].[O-2:9].[Ce+3].[NH2:11][C:12]1[CH:17]=[C:16]([NH2:18])[CH:15]=[CH:14][C:13]=1[CH3:19]>>[N+:11]([C:12]1[CH:17]=[C:16]([N+:18]([O-:2])=[O:9])[CH:15]=[CH:14][C:13]=1[CH3:19])([O-:8])=[O:6] |f:0.1,2.3.4.5.6|

|

Inputs

Step One

[Compound]

|

Name

|

Au CeO2

|

|

Quantity

|

263.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

3.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-2].[Ce+3].[O-2].[O-2].[Ce+3]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=CC(=C1)N)C

|

Step Five

[Compound]

|

Name

|

Au (Na+)CEO2

|

|

Quantity

|

208.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 23 hrs

|

|

Duration

|

23 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |